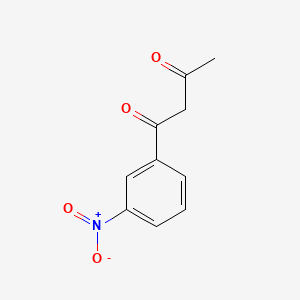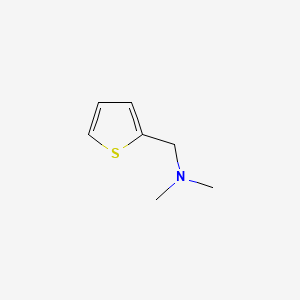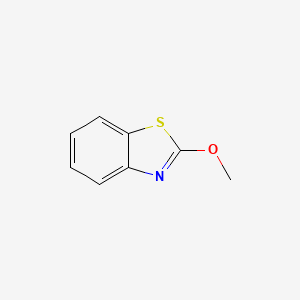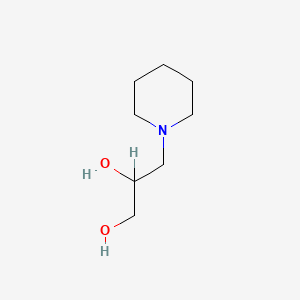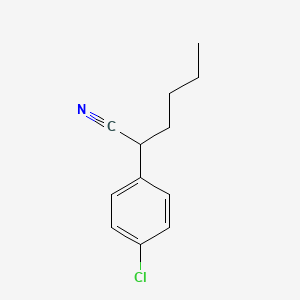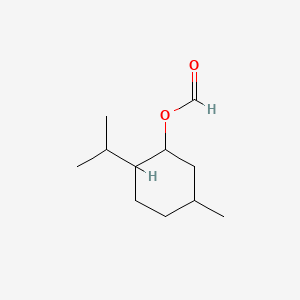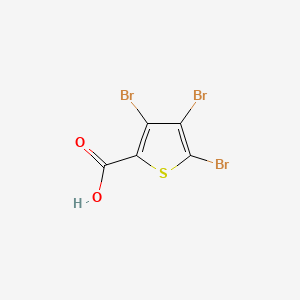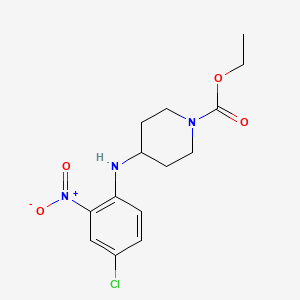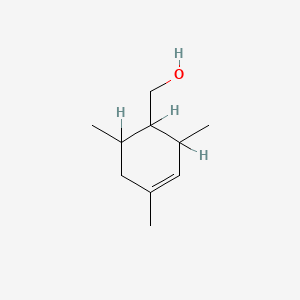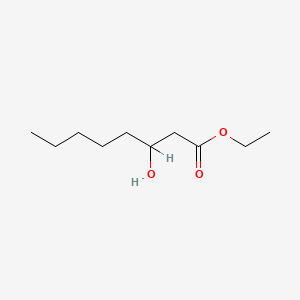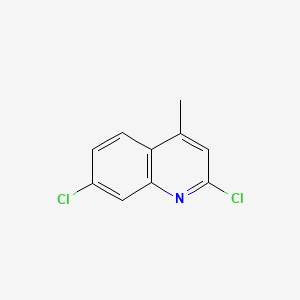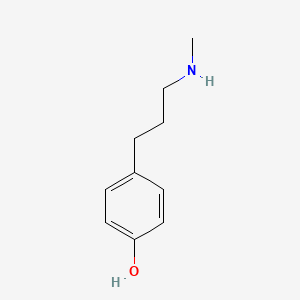
4-(3-(Methylamino)propyl)phenol
Übersicht
Beschreibung
“4-(3-(Methylamino)propyl)phenol” is a natural product found in Croton humilis . It has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol .
Synthesis Analysis
While specific synthesis methods for “4-(3-(Methylamino)propyl)phenol” were not found in the search results, it’s worth noting that phenolic compounds like this can be synthesized through various methods. For instance, one study reports a ring cleavage methodology for the synthesis of sulfonyl derivatives of p-methylaminophenol .
Molecular Structure Analysis
The molecule has a planar structure with a carbon-oxygen-hydrogen angle of approximately 109° . The InChI string representation of the molecule is InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.23 g/mol and an XLogP3-AA value of 1.8, indicating its lipophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .
Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Phenol Derivatives
A study by Mortensen et al. (2014) examined the exposure to environmental phenols, including derivatives like 4-(3-(Methylamino)propyl)phenol. These phenols are widespread in consumer and personal care products, food and beverage processing, and pesticides. The research highlighted the significance of understanding environmental exposure to these compounds, especially in vulnerable populations like pregnant women (Mortensen et al., 2014).
Antimicrobial Activity
Davidson and Brandén (1981) discussed the antimicrobial properties of phenolic compounds, including 4-(3-(Methylamino)propyl)phenol. These compounds have been recognized for their ability to control microbial growth in foods and other applications, demonstrating their importance in various industrial and health-related fields (Davidson & Brandén, 1981).
Applications in Material Science
Fröhlich et al. (2004) explored the use of phenolic compounds in the synthesis and characterisation of epoxy nanocomposites. The study showed how phenolic derivatives can be used to modify layered silicates, impacting the thermal and mechanical properties of polymeric materials, highlighting the diverse applications of these compounds in material science (Fröhlich et al., 2004).
Biochemical Research and Coordination Chemistry
Research by Mukherjee et al. (2008) demonstrated the use of phenolic compounds in coordination chemistry, specifically in the self-assembly of nickel(II) complexes. This study is an example of how these compounds can be pivotal in developing novel materials with unique magnetic and structural properties (Mukherjee et al., 2008).
Pharmaceutical and Medical Applications
A study by Shabbir et al. (2016) investigated the biological and electrochemical properties of novel ether-based Schiff bases derived from phenolic compounds. This research highlights the potential of these compounds in medicinal chemistry, particularly in the development of new drugs with specific biological activities (Shabbir et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(methylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUFUBVFUFUXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338154 | |
| Record name | 4-(3-(Methylamino)propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Methylamino)propyl)phenol | |
CAS RN |
32180-92-0 | |
| Record name | 4-(3-(Methylamino)propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



